molecular formula C6Cl3N7 B3278100 2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene CAS No. 6710-92-5

2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene

Cat. No. B3278100
CAS RN: 6710-92-5
M. Wt: 276.5 g/mol
InChI Key: XQCSSANETDMLMF-UHFFFAOYSA-N
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Description

2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene is a highly chlorinated derivative of the azaphenalenyl family . It contains seven nitrogen atoms and three chlorine atoms . It is known for its strong aromatic character and unique reactivity .


Synthesis Analysis

Compound 4 was synthesized from 2,5,8-trichloro-1,3,4,6,7,9,9b-heptaazaphenalene (3) through a nucleophilic aromatic substitution . The structural assignment was confirmed by X-ray investigations .


Molecular Structure Analysis

The molecular formula of 2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene is C6Cl3N7 . Its average mass is 276.470 Da . The structure was confirmed by NMR .


Chemical Reactions Analysis

The compound is used in various chemical reactions due to its unique reactivity . It has been used in the synthesis of a novel nonlinear optical (NLO) chromophore with threefold symmetry .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It should be stored under inert gas as it is sensitive to air and moisture . The melting point of the compound is 405°C .

Scientific Research Applications

Nonlinear Optical Applications

2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene has been utilized in the development of nonlinear optical (NLO) chromophores. A derivative of this compound, 2,5,8-tris(diethylamino)-1,3,4,6,7,9,9b-heptaazaphenalene, exhibits high absorbance in the UV range and significant second-order polarizability, making it valuable for NLO applications (Traber et al., 2004).

Electronic Structure and High-Energy Density Material Properties

Research on 1,3,4,6,7,9,9b-heptaazaphenalene and its derivatives using density functional theory has revealed insights into their geometric, electronic structures, and high-energy density material properties. These studies have shown that the compounds possess a highly symmetric structure with significant conjugation, impacting their stability (Zheng et al., 2004).

Molecular Photocatalysis

2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene has been studied as a model molecular photocatalyst related to carbon nitride. Investigations into its time-resolved photoluminescence properties have provided insights into proton-coupled electron transfer mechanisms in aqueous environments, which are significant for photocatalytic applications (Rabe et al., 2018).

Crystallography and Molecular Structure

Studies focusing on the crystal structure of derivatives like triphenyl cyamelurate have helped in understanding the molecular arrangement and intermolecular interactions in these compounds. Such insights are crucial for their application in material science and chemistry (Schwarz et al., 2006).

Optoelectronic Applications

The compound has been explored for its potential in optoelectronic applications, particularly in the field of organic light-emitting diodes (OLEDs). Research on derivatives such as HAP-3MF indicates significant promise due to its unique photoluminescence properties and high external quantum efficiency (Li et al., 2014).

Energetic Properties and Photoluminescence

The energetic properties and photoluminescence of derivatives like 2,5,8-triazido-s-heptazine have been extensively studied. These investigations are crucial for developing advanced materials with specific thermal and optical properties (Miller et al., 2004).

Mechanism of Action

The compound shows very high absorption coefficients and a very large second-order polarisability (β) value in UV, despite its short absorption wavelength .

Safety and Hazards

The compound causes skin irritation (H315) and serious eye irritation (H319) . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists or skin irritation occurs .

properties

IUPAC Name

3,7,11-trichloro-2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl3N7/c7-1-10-4-12-2(8)14-6-15-3(9)13-5(11-1)16(4)6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCSSANETDMLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NC(=NC3=NC(=NC(=NC(=N1)Cl)N23)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene

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